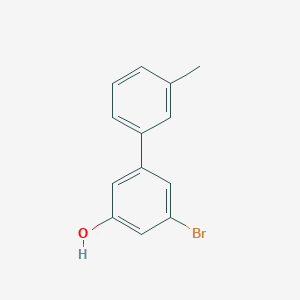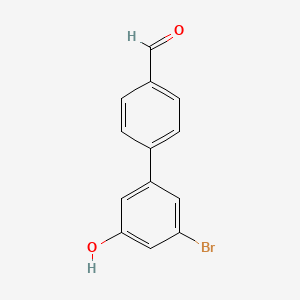
3-Bromo-5-(4-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-methoxyphenyl)phenol, 95%, is a chemical compound used in a variety of scientific research applications. It is a phenol that is a derivative of bromobenzene and is also known by its IUPAC name of 3-bromo-5-(4-methoxyphenyl)phenol. This compound has a variety of uses in the laboratory, from synthesis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-methoxyphenyl)phenol is used in a variety of scientific research applications. It has been used in organic synthesis, as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers and in the synthesis of drugs. It has been used in the study of enzyme inhibition, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in the study of the effects of drugs on the central nervous system.
Mecanismo De Acción
3-Bromo-5-(4-methoxyphenyl)phenol is thought to act as an inhibitor of enzymes. It is believed to interact with amino acid residues in the active site of the enzyme, blocking the binding of the substrate to the enzyme, thus preventing the enzyme from performing its normal function. In addition, it has been shown to bind to certain receptors in the brain, leading to changes in neurotransmitter levels.
Biochemical and Physiological Effects
3-Bromo-5-(4-methoxyphenyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the biochemical pathways of the body. It has also been shown to affect the levels of certain neurotransmitters in the brain, leading to changes in behavior and mood. In addition, it has been shown to have an effect on the cardiovascular system, leading to changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(4-methoxyphenyl)phenol is a useful compound for laboratory experiments due to its high purity and low cost. It is readily available, making it easy to obtain for experiments. However, it is important to note that the compound is toxic, and should be handled with care. In addition, it is important to be aware of the potential for the compound to interact with other compounds in the laboratory, leading to unexpected results.
Direcciones Futuras
The potential future directions for 3-Bromo-5-(4-methoxyphenyl)phenol are numerous. Further research could be done to explore the potential for the compound to be used in the synthesis of other compounds. In addition, further research could be done to explore its potential as an enzyme inhibitor, as well as its potential to affect the levels of certain neurotransmitters in the brain. Finally, further research could be done to explore its potential as a drug and its potential effects on the cardiovascular system.
Métodos De Síntesis
3-Bromo-5-(4-methoxyphenyl)phenol is typically synthesized through a Grignard reaction. This reaction involves the reaction of bromobenzene and 4-methoxybenzylmagnesium bromide in the presence of anhydrous ether. This reaction produces a white solid product that is further purified by recrystallization from ethanol. The final product is a white crystalline solid that is 95% pure.
Propiedades
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYNAGGEMAYVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686375 |
Source


|
| Record name | 5-Bromo-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261975-92-1 |
Source


|
| Record name | 5-Bromo-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














